molecular formula C17H14N2O3 B512197 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 161554-58-1

6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No. B512197
CAS RN: 161554-58-1
M. Wt: 294.3g/mol
InChI Key: GNVLBFGDXZXKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide, also known as MPCM, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been found to possess neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. Additionally, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide in lab experiments is its ease of synthesis, making it readily available for research purposes. However, one of the limitations of using 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide. One area of interest is the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide and its potential applications in the treatment of various diseases. Moreover, the exploration of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound with potential applications in various fields, including cancer therapy and neuroprotection. Its ease of synthesis and diverse biological activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide can be synthesized through a simple one-pot reaction involving the condensation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxylic acid and phenylhydrazine in the presence of a suitable dehydrating agent. The resulting product is then purified through recrystallization.

properties

IUPAC Name

6-methoxy-2-phenyliminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-13-7-8-15-11(9-13)10-14(16(18)20)17(22-15)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVLBFGDXZXKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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